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Triethylindium

InP HEMT InGaAs channel electron mobility

Triethylindium (TEIn, CAS 923-34-2, molecular formula C₆H₁₅In, molecular weight 202.01) is a colorless liquid organometallic compound and a Group III precursor employed in metalorganic chemical vapor deposition (MOCVD), metalorganic vapor phase epitaxy (MOVPE), and atomic layer deposition (ALD) for fabricating indium-containing compound semiconductor and oxide thin films. With a melting point of −32 °C and boiling point of 144 °C, TEIn is a liquid at ambient temperature, a distinguishing physical state from the solid trimethylindium (TMI/TMIn, mp 89.5 °C).

Molecular Formula C6H15In
Molecular Weight 202 g/mol
CAS No. 923-34-2
Cat. No. B1595915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylindium
CAS923-34-2
Molecular FormulaC6H15In
Molecular Weight202 g/mol
Structural Identifiers
SMILESCC[In](CC)CC
InChIInChI=1S/3C2H5.In/c3*1-2;/h3*1H2,2H3;
InChIKeyOTRPZROOJRIMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylindium (TEIn, CAS 923-34-2) for MOCVD and ALD Thin Film Deposition: Technical Baseline and Procurement Considerations


Triethylindium (TEIn, CAS 923-34-2, molecular formula C₆H₁₅In, molecular weight 202.01) is a colorless liquid organometallic compound and a Group III precursor employed in metalorganic chemical vapor deposition (MOCVD), metalorganic vapor phase epitaxy (MOVPE), and atomic layer deposition (ALD) for fabricating indium-containing compound semiconductor and oxide thin films . With a melting point of −32 °C and boiling point of 144 °C, TEIn is a liquid at ambient temperature, a distinguishing physical state from the solid trimethylindium (TMI/TMIn, mp 89.5 °C) [1]. The compound exhibits vapor pressures of 0.157 kPa at 40 °C, 0.540 kPa at 60 °C, and 1.600 kPa at 80 °C, and is commercially available in high-purity electronic grades (≥99.99% up to 99.9999%) suitable for semiconductor device fabrication [2]. TEIn serves as the indium source for epitaxial growth of InP, InGaAs, InGaN, InN, and In₂O₃ layers in applications including HEMTs, HBTs, LEDs, solar cells, and transparent conducting oxides .

Triethylindium vs. Trimethylindium: Why In-Class Substitution Compromises Device Performance and Process Control


Although triethylindium (TEIn) and trimethylindium (TMI/TMIn) are both Group III indium alkyl precursors for MOCVD and ALD, they cannot be substituted interchangeably without quantifiable consequences for film quality, growth rate, electrical performance, and process latitude. The chemical differences between ethyl and methyl ligands produce divergent decomposition pathways, gas-phase reactivity, carbon incorporation mechanisms, and vapor delivery characteristics [1]. TEIn decomposes via β-hydride elimination yielding ethylene, which results in markedly lower residual carbon contamination in deposited epilayers compared to the methyl radical pathway of TMI [2]. Conversely, the lower thermal stability of TEIn compared to TMI alters the usable growth temperature windows and self-limiting behavior in ALD [3]. These fundamental differences manifest in device-relevant metrics—electron mobility in HEMT channels, growth rates in InN epitaxy, and electrical resistivity in oxide films—that are documented quantitatively in the evidence below. Selection between TEIn and TMI must therefore be driven by application-specific performance requirements, not generic precursor availability.

Quantitative Performance Differentiation of Triethylindium (TEIn) Against Trimethylindium (TMI): Evidence for Scientific Selection


TEIn-Grown InGaAs HEMT Channels Achieve 20% Higher Electron Mobility Than TMI-Grown Counterparts

In a direct head-to-head MOCVD growth comparison of InGaAs channel layers for InP-based high electron mobility transistors (HEMTs), the use of triethylindium (TEI) in combination with triethylgallium (TEG) and arsine (AsH₃) yielded electron mobility 20% higher than identical structures grown using trimethylindium (TMI), TEG, and AsH₃ [1]. The DC characteristics of the HEMTs—specifically drain current and transconductance—were correspondingly increased in the TEIn-grown devices compared to the TMI-grown devices [1]. This performance gain is attributed to the reduced carbon incorporation enabled by the ethyl ligand decomposition pathway [1].

InP HEMT InGaAs channel electron mobility MOCVD epitaxy

TEIn Doubles InN MOVPE Growth Rate Relative to TMIn Under Identical Conditions

In MOVPE growth of InN layers, the substitution of trimethylindium (TMIn) with triethylindium (TEIn) while maintaining ammonia as the nitrogen source resulted in at least a doubling (2×) of the InN growth rate under identical growth conditions [1]. This substantial increase in deposition efficiency addresses a critical bottleneck in growing reasonably thick InN layers for device applications, where low growth rates have historically constrained throughput and layer thickness [1].

InN epitaxy MOVPE growth rate low-temperature growth nitride semiconductors

TEIn Reduces Residual Carbon Impurity Concentration by One Order of Magnitude Compared to TMIn in InGaN/GaN MQWs

In the MOCVD growth of N-polar InGaN/GaN multi quantum wells (MQWs) using a methyl-free process with triethylgallium (TEGa) and triethylindium (TEIn) as precursors, residual carbon impurity concentrations as low as 2 × 10¹⁶ cm⁻³ were achieved [1]. This carbon level is approximately one order of magnitude (10×) lower compared to samples grown with trimethylindium (TMIn) as the indium precursor [1]. The reduced carbon content is attributed to the ethyl ligand's β-hydride elimination pathway, which produces ethylene rather than the carbon-incorporating methyl radicals generated from TMIn decomposition [1].

carbon contamination InGaN/GaN MQW MOCVD N-polar nitrides ethyl precursor

TEIn Yields Lowest Electrical Resistivity (2 × 10⁻³ Ω·cm) Below 100 °C Among Three ALD In Precursors

In a comparative study of three liquid indium precursors for low-temperature thermal atomic layer deposition (ALD) of indium oxide (InOₓ) thin films using ozone as oxidant, triethylindium (TEIn) produced films with the lowest electrical resistivity of 2 × 10⁻³ Ω·cm at deposition temperatures below 100 °C [1]. The comparator precursors evaluated were diethyl[1,1,1-trimethyl-N-(trimethylsilyl)silanaminato]-Indium and [3-(dimethylamino-kN)propyl-kC]dimethyl-Indium [1]. At temperatures above 150 °C, all three precursors yielded InOₓ films with resistivity below 10⁻³ Ω·cm, but the TEIn advantage at sub-100 °C temperatures is critical for temperature-sensitive substrates [1].

ALD indium oxide transparent conducting oxide low-temperature deposition electrical resistivity

TEIn Enables Linear In Supply Ratio to In Content Relationship with Reduced Growth Temperature Variation vs TMIn

In MOCVD growth of carbon-doped p-InGaAs epitaxial layers for heterojunction bipolar transistors (HBTs), the use of triethylindium (TEIn) as the indium source resulted in a linear relationship between indium supply ratio and indium incorporation content, with less variation as a function of growth temperature compared to processes using trimethylindium (TMIn) [1]. This enhanced compositional controllability is critical for achieving precise alloy stoichiometry in ternary and quaternary III-V semiconductors where device performance is sensitive to composition uniformity [1].

InGaAs carbon doping composition control MOCVD HBT

Triethylindium (TEIn) Application Scenarios: Where Quantitative Performance Differentiation Drives Procurement Decisions


InP-Based High Electron Mobility Transistors (HEMTs) Requiring Maximum Channel Mobility

For InP-based HEMT fabrication where maximizing electron mobility directly improves high-frequency gain, cutoff frequency (fT), and transconductance, TEIn is the indicated indium precursor. The 20% mobility improvement documented in comparative MOCVD growth of InGaAs channels using TEIn + TEG + AsH₃ versus TMI + TEG + AsH₃ [1] provides a quantifiable performance edge that justifies precursor selection. This scenario applies to millimeter-wave communications, radar, and high-speed optoelectronic integrated circuits where every incremental mobility gain translates to system-level performance.

InN Epitaxy Requiring Enhanced Throughput or Thick Layer Growth

In the growth of InN layers by MOVPE, the at-least-doubled growth rate achieved with TEIn versus TMIn under identical ammonia-based conditions [1] directly addresses the throughput limitations that have hindered InN device commercialization. This scenario is relevant for research and production environments seeking to grow reasonably thick InN layers for heterostructure devices, where low TMIn growth rates have historically been a bottleneck. The accelerated deposition reduces process time, lowers cost per wafer, and enables layer thicknesses that may be impractical with TMI-based processes.

High-Efficiency Nitride Optoelectronics Requiring Ultra-Low Carbon Contamination

For InGaN/GaN multi quantum well (MQW) structures in visible LEDs and laser diodes, carbon impurities act as non-radiative recombination centers that quench luminescence efficiency. The one-order-of-magnitude lower residual carbon concentration (2 × 10¹⁶ cm⁻³) achieved in N-polar MQWs using a methyl-free TEIn + TEGa process versus TMIn-based growth [1] makes TEIn essential for applications where maximizing internal quantum efficiency is paramount. This scenario is particularly relevant for high-brightness LEDs, micro-LED displays, and laser diodes where optical output power and efficiency directly correlate with reduced defect-mediated non-radiative recombination.

Low-Temperature ALD of Transparent Conducting Oxides on Flexible Substrates

For ALD deposition of indium oxide (InOₓ) transparent conducting electrodes on temperature-sensitive flexible polymer substrates, TEIn provides the lowest electrical resistivity (2 × 10⁻³ Ω·cm) among tested liquid indium precursors at deposition temperatures below 100 °C [1]. This performance advantage enables fabrication of high-conductivity TCO electrodes without exceeding the thermal budget of flexible substrates such as PET or PEN. The scenario directly applies to flexible OLED displays, flexible photovoltaics, and wearable electronics where low-temperature processing is mandatory and electrode conductivity must meet device requirements.

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